molecular formula C15H14N10O2S B11063004 5-[({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1H-tetrazole

5-[({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1H-tetrazole

Cat. No.: B11063004
M. Wt: 398.4 g/mol
InChI Key: BPYRYPYNGJWSIT-UHFFFAOYSA-N
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Description

5-[({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-1,2,3,4-TETRAAZOLE is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-1,2,3,4-TETRAAZOLE typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of the imidazole and triazole rings, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group on the imidazole ring.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the phenyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Halogenating agents like bromine (Br2) and nucleophiles such as amines and thiols are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including antimicrobial and anticancer activities.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 5-[({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. For instance, the nitroimidazole moiety can undergo bioreductive activation in hypoxic cells, leading to the generation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.

    Tinidazole: Another nitroimidazole with similar applications to metronidazole.

    Omeprazole: A proton pump inhibitor containing a benzimidazole ring, used to treat gastric acid-related disorders.

Uniqueness

What sets 5-[({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-1,2,3,4-TETRAAZOLE apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H14N10O2S

Molecular Weight

398.4 g/mol

IUPAC Name

5-[[5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2H-tetrazole

InChI

InChI=1S/C15H14N10O2S/c1-10-16-7-14(25(26)27)23(10)8-13-19-20-15(28-9-12-17-21-22-18-12)24(13)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,17,18,21,22)

InChI Key

BPYRYPYNGJWSIT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC2=NN=C(N2C3=CC=CC=C3)SCC4=NNN=N4)[N+](=O)[O-]

Origin of Product

United States

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